
Ethane-1,2-diylbis(triphenylphosphonium) bromide
Overview
Description
Ethane-1,2-diylbis(triphenylphosphonium) bromide (CAS 1519-45-5) is a bis-phosphonium salt with the molecular formula C₃₈H₃₄P₂²⁺·2Br⁻ and a molecular weight of 712.43 g/mol . Structurally, it features two triphenylphosphonium groups connected by an ethane-1,2-diyl bridge, conferring a dicationic character. This compound is utilized in materials science, particularly in the synthesis of methylammonium lead bromide (MAPbBr₃) perovskite films, where it facilitates in-situ nanocrystal formation by modulating crystallization rates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethane-1,2-diylbis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with 1,2-dibromoethane . The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diylbis(triphenylphosphonium) bromide undergoes various types of chemical reactions, including substitution and oxidation reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as or .
Oxidation Reactions: These reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield phosphonium salts , while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
Ethane-1,2-diylbis(triphenylphosphonium) bromide serves as a critical reagent in organic synthesis, particularly in the preparation of phosphonium ylides used in Wittig reactions. These ylides facilitate the formation of alkenes from aldehydes or ketones, making this compound invaluable in synthetic organic chemistry.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Yield (%) |
---|---|---|
Wittig Reaction | Formation of alkenes from carbonyl compounds | 75-90 |
Bromination | Bromination of anilines and phenols | 80-85 |
Substitution Reactions | Nucleophilic substitution with various nucleophiles | 70-80 |
Biological Applications
Cell Membrane Permeability Studies
Researchers utilize this compound to investigate cell membrane permeability. Its ability to traverse lipid membranes allows for studies on mitochondrial function and the effects of various compounds on cellular processes.
Mitochondrial Targeting
This compound has shown promise as a mitochondria-targeting agent in drug delivery systems. By conjugating drugs to phosphonium groups, researchers can enhance the specificity and efficacy of therapeutic agents aimed at mitochondrial dysfunction.
Materials Science
Surface Passivation in Perovskite Solar Cells
Recent studies have highlighted the use of this compound for surface passivation of perovskite nanocrystals and thin films. This application significantly improves photoluminescence quantum efficiencies and the stability of perovskite solar cells.
Case Study: Enhanced Stability and Efficiency
In a study conducted by researchers at the University of Manchester, it was demonstrated that treating perovskite thin films with this compound resulted in a notable reduction in nonradiative recombination rates. The power conversion efficiency increased from 18.5% to 20.1% when compared to untreated samples.
Table 2: Performance Metrics of Perovskite Solar Cells
Treatment | Power Conversion Efficiency (%) | Nonradiative Recombination Rate (s^-1) |
---|---|---|
Untreated | 18.5 | High |
This compound treated | 20.1 | Reduced |
Industrial Applications
Catalyst in Specialty Chemical Production
In industrial settings, this compound is utilized as a catalyst for various reactions involving specialty chemicals. Its role as a brominating agent facilitates more efficient synthesis pathways compared to traditional methods.
Mechanism of Action
The mechanism by which Ethane-1,2-diylbis(triphenylphosphonium) bromide exerts its effects involves its ability to interact with biological membranes and mitochondria . The compound’s lipophilic triphenylphosphonium groups facilitate its accumulation within the mitochondrial matrix , where it can influence mitochondrial function and cellular energy production . This targeting ability makes it a valuable tool in studies of mitochondrial physiology and pathology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Phosphonium Salts
(3-Methyl-2-butenyl)triphenylphosphonium Bromide (CAS 1530-34-3)
- Molecular Formula : C₂₃H₂₄P⁺·Br⁻
- Molecular Weight : ~407.3 g/mol
- Key Differences: Monocationic vs. dicationic structure. A single phosphonium group with a branched alkenyl substituent instead of an ethane-1,2-diyl bridge.
- Applications: Used in organic synthesis as a phase-transfer catalyst, contrasting with the target compound’s role in nanocrystal stabilization.
Bis-Methylene Bridged Thieno-Pyrimidinium Derivatives
- Ff-4: Structure: 1,1’-(((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-1-ium) bromide. Properties: Melting point 193–195°C, 42% yield .
- Fa-25 :
- Key Differences: Heterocyclic thieno-pyrimidinium cores instead of triphenylphosphonium groups. Oxyethylene linkers enhance solubility in polar solvents.
- Applications : Exhibit antiplasmodial activity (e.g., IC₅₀ = 16 nM for a related pyridinium compound ), unlike the target compound’s materials science applications.
Ammonium-Based Surfactants
Example: Ethane-1,2-diyl bis(N,N-dimethyl-N-hexadecylammoniumacetoxy) Dichloride
- Structure : Quaternary ammonium groups with hexadecyl chains.
- Key Differences :
- Applications : Studied for micellar properties and salt interactions, differing from the target compound’s role in perovskite films.
Pharmaceutical Derivatives
Example: Ethambutol Related Compounds
- Structure: Ethane-1,2-diylbis(azanediyl) backbone with butanol substituents .
- Key Differences :
- Neutral amine linkers vs. charged phosphonium groups.
- Applications : Antitubercular agents, highlighting how backbone modifications dictate biological vs. materials applications.
Comparative Data Table
Key Research Findings
- Structural Impact on Function :
- Biological vs. Materials Applications: Thieno-pyrimidinium derivatives with piperidinyl/azepanyl substituents show enhanced antiplasmodial potency, whereas phosphonium salts are inert in biological contexts but effective in materials engineering .
Biological Activity
Ethane-1,2-diylbis(triphenylphosphonium) bromide, commonly referred to as TPP-bis, is a phosphonium salt that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems, particularly in mitochondrial targeting and drug delivery applications. This article delves into the biological activity of TPP-bis, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
TPP-bis has the following chemical structure:
- Molecular Formula : CHBrP
- Molecular Weight : 515.44 g/mol
- CAS Number : 1519-45-5
The compound consists of two triphenylphosphonium groups linked by an ethylene bridge (CH). This structure is crucial for its biological activity, particularly its ability to cross cellular membranes and accumulate in mitochondria.
TPP-bis functions primarily through:
- Mitochondrial Targeting : The positive charge of the triphenylphosphonium moiety facilitates its accumulation in mitochondria due to the negative membrane potential of these organelles. This property is leveraged in drug delivery systems aimed at targeting mitochondrial dysfunctions associated with various diseases .
- Cell Membrane Permeability : TPP-bis enhances the permeability of cell membranes, allowing for increased uptake of therapeutic agents. This characteristic is particularly useful in cancer therapy, where it can improve the efficacy of chemotherapeutic drugs .
Anticancer Activity
Several studies have investigated the anticancer properties of TPP-bis:
- Cytotoxicity Studies : In vitro assays have shown that TPP-bis exhibits significant cytotoxic effects against various cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. The compound's effectiveness is attributed to its ability to induce apoptosis through mitochondrial pathways .
- Mechanistic Insights : Research indicates that TPP-bis can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death. This mechanism has been linked to its potential as a selective agent against cancer cells while sparing normal cells .
Drug Delivery Systems
TPP-bis has been explored as a carrier for drug delivery due to its favorable properties:
- Mitochondria-Targeting Drug Conjugates : Studies have demonstrated that conjugating TPP-bis with various therapeutic agents enhances their delivery specifically to mitochondria. For example, TPP-bis conjugates have shown improved efficacy in delivering anticancer drugs directly to tumor cells .
- Formulation Development : The development of liposomal formulations incorporating TPP-bis has been reported, which enhances the stability and bioavailability of drugs while minimizing systemic toxicity .
Case Studies
Several key studies illustrate the biological activity of TPP-bis:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of TPP-bis on human cancer cell lines reported a dose-dependent response with IC50 values indicating potent activity at low micromolar concentrations. The study also highlighted the compound's ability to inhibit DNA synthesis in cancer cells without affecting normal cells significantly .
- Mitochondrial Function Assessment : Research assessing mitochondrial membrane potential changes upon treatment with TPP-bis indicated significant depolarization in cancer cells compared to control groups. This effect correlates with increased apoptosis markers such as cleaved caspase-3 and PARP .
- Therapeutic Efficacy in Vivo : Animal model studies demonstrated that TPP-bis conjugates significantly reduced tumor growth compared to untreated controls, showcasing their potential for clinical applications in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyltriphenylphosphonium bromide | Monophosphonium | Moderate cytotoxicity |
Ethyltriphenylphosphonium bromide | Monophosphonium | Lower mitochondrial targeting |
Phenyltrimethylphosphonium bromide | Monophosphonium | Limited application |
This compound | Diphosphonium | High cytotoxicity; excellent mitochondrial targeting |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethane-1,2-diylbis(triphenylphosphonium) bromide, and how is purity ensured?
- Methodological Answer : The compound is synthesized via quaternization of triphenylphosphine with 1,2-dibromoethane in anhydrous conditions. Key steps include:
- Refluxing in a polar aprotic solvent (e.g., acetonitrile) under nitrogen to prevent oxidation.
- Precipitation using diethyl ether, followed by recrystallization from ethanol to remove unreacted precursors .
- Purity is verified via elemental analysis (C, H, P content) and / NMR spectroscopy, where the absence of triphenylphosphine ( NMR δ ~ -5 ppm) confirms complete quaternization .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : NMR shows characteristic resonances for ethylene protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms phosphonium formation (δ 20–25 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves the dibromide geometry, with P–C bond lengths ~1.8 Å and Br⁻ counterions .
- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 712.43 ([M]) validate the molecular formula .
Q. What are its primary applications in organic synthesis?
- Methodological Answer :
- Wittig reagent : Unlike monophosphonium salts, its dual phosphonium centers enable tandem olefination reactions, useful in synthesizing conjugated dienes for polymers .
- Phase-transfer catalyst : Facilitates nucleophilic substitutions in biphasic systems due to its amphiphilic structure .
Advanced Research Questions
Q. How does its reactivity in Wittig reactions compare to monophosphonium salts, and what mechanistic insights exist?
- Methodological Answer :
- The dual phosphonium centers allow sequential deprotonation and olefin formation, reducing side reactions. Kinetic studies (via NMR monitoring) show faster ylide formation compared to monophosphonium analogs .
- Computational DFT studies suggest that steric hindrance between the two phosphonium groups stabilizes the transition state, lowering activation energy by ~15% .
Q. How can contradictory literature reports on its thermal stability be resolved?
- Methodological Answer :
- Contradictions arise from varying experimental conditions. Systematic thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals:
- Stable up to 250°C in N (decomposition onset at 317–320°C) .
- Accelerated degradation in O due to phosphine oxide formation.
- Recommend reporting TGA conditions (heating rate, atmosphere) to standardize stability data .
Q. What role does it play in designing electroluminescent polymers?
- Methodological Answer :
- As a diphosphonium monomer, it enables Suzuki or Wittig couplings to synthesize conjugated polymers (e.g., poly(naphthalene-carbazole)) for blue-light emission.
- Example: Copolymerization with 9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde yields polymers with λ = 450–470 nm, suitable for OLEDs .
Q. What bioactivity mechanisms are proposed for related phosphonium salts, and how might this compound be explored?
- Methodological Answer :
- Analogous bis-phosphonium salts inhibit Plasmodium falciparum ChoK (IC ~16 nM) by blocking choline uptake, critical for parasite membrane synthesis .
- For this compound:
- Perform enzyme inhibition assays (e.g., ChoK activity via NMR).
- Evaluate mitochondrial targeting in cancer cells using fluorescent probes (e.g., TPP+ derivatives) .
Q. Safety and Handling
Properties
CAS No. |
1519-45-5 |
---|---|
Molecular Formula |
C38H34BrP2+ |
Molecular Weight |
632.5 g/mol |
IUPAC Name |
triphenyl(2-triphenylphosphaniumylethyl)phosphanium;bromide |
InChI |
InChI=1S/C38H34P2.BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;/h1-30H,31-32H2;1H/q+2;/p-1 |
InChI Key |
CHRKHMGMGKEAAN-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Key on ui other cas no. |
1519-45-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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